molecular formula C29H24N4O2S B3897043 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide

Cat. No.: B3897043
M. Wt: 492.6 g/mol
InChI Key: DYUFWEOUISTCPV-NDZAJKAJSA-N
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Description

2-[(1-Benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide is a benzimidazole-derived hydrazone characterized by:

  • A 1-benzyl-benzimidazole core linked via a sulfur atom to an acetohydrazide moiety.
  • An (E)-configured imine group conjugated to a 3-phenoxyphenyl substituent.
  • Potential applications in medicinal chemistry due to the benzimidazole scaffold’s known bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties .

The compound’s synthesis typically involves condensation of 2-(1-benzyl-1H-benzimidazol-2-ylsulfanyl)acetohydrazide with 3-phenoxybenzaldehyde in ethanol, catalyzed by glacial acetic acid . Structural validation is achieved via NMR, HRMS, and X-ray crystallography in related analogues .

Properties

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N4O2S/c34-28(32-30-19-23-12-9-15-25(18-23)35-24-13-5-2-6-14-24)21-36-29-31-26-16-7-8-17-27(26)33(29)20-22-10-3-1-4-11-22/h1-19H,20-21H2,(H,32,34)/b30-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUFWEOUISTCPV-NDZAJKAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC(=CC=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC(=CC=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with benzaldehyde in the presence of an acid catalyst.

    Introduction of Sulfanyl Group: The benzimidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Hydrazide Formation: The resulting compound is further reacted with hydrazine hydrate to form the hydrazide moiety.

    Condensation Reaction: Finally, the hydrazide is condensed with 3-phenoxybenzaldehyde under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Biological Research: The compound is used in studies involving enzyme inhibition and protein binding.

    Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide involves its interaction with biological macromolecules:

    Molecular Targets: The compound targets DNA and specific enzymes involved in cell proliferation.

    Pathways Involved: It may inhibit key signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Physicochemical Properties

Key structural variations among analogues include:

Benzimidazole N1-substituents :

  • Benzyl (target compound) vs. ethyl (2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-hydroxyphenyl)methylene]acetohydrazide, ) or methyl (N′-[(E)-(3-hydroxyphenyl)methylene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide, ).
  • Bulkier substituents (e.g., benzyl) may enhance lipophilicity and membrane permeability .

Arylidene Substituents: 3-Phenoxyphenyl (target) vs. 4-fluorophenyl (fluorinated hydrazone 114, ), 3-ethoxy-4-hydroxyphenyl (), or 3-benzyloxyphenyl (). Electron-withdrawing groups (e.g., -F) improve metabolic stability, while polar groups (e.g., -OH) enhance solubility .

Sulfanyl vs. Oxygen-Based Linkers :

  • Replacement of the sulfanyl group with oxygen (e.g., in indole-derived hydrazones, ) reduces steric hindrance but may decrease enzymatic resistance .
Table 1: Physicochemical Data of Selected Analogues
Compound Name Substituents (R1, R2) Yield (%) Melting Point (°C) LogP*
Target Compound R1 = Benzyl, R2 = 3-phenoxyphenyl 68–73† 210–220‡ 4.2
2-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-hydroxyphenyl)methylene]acetohydrazide R1 = Ethyl, R2 = 3-hydroxyphenyl 59 236–237 3.8
N′-(3-Hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide R1 = Methyl, R2 = 3-hydroxyphenyl 71 210–211 3.5
Fluorinated Hydrazone 114 () R1 = H, R2 = 4-fluorophenyl 65 195–197 3.9

*Calculated using ChemSpider data ; †Estimated based on analogous syntheses ; ‡Predicted from similar derivatives.

Antimicrobial Activity:
  • The fluorinated hydrazone 114 () exhibited MIC values of 13.3 μM against E. coli and 26.6 μM against K. pneumoniae, attributed to the electron-withdrawing -F group enhancing membrane interaction .
  • 3-Phenoxyphenyl-substituted derivatives (e.g., target compound) show moderate activity against Gram-positive bacteria, likely due to the bulky phenoxy group limiting penetration .
Cytoprotective Effects:
  • Indole-derived hydrazones (e.g., MMINA, ) demonstrated 80% reduction in cisplatin-induced nephrotoxicity in murine models, linked to the nitro group’s radical-scavenging activity .
Anti-inflammatory Activity:
  • Diclofenac hydrazones () showed COX-2 inhibition (IC50 = 0.8–1.2 μM), outperforming the target compound’s analogues, which lack the diclofenac core .

Biological Activity

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C26H26N4O4S
Molecular Weight 490.6 g/mol
IUPAC Name 2-(1-benzyl-1H-benzimidazol-2-yl)sulfanyl-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide
CAS Number 306990-09-0

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : Interaction with various receptors can result in changes in signaling pathways, influencing processes such as cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown:

  • Inhibition Zones : The compound demonstrated inhibition zones ranging from 10 to 20 mm against Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have reported:

  • Cytotoxicity : In vitro assays revealed that the compound reduces cell viability in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the micromolar range.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound in biological systems:

  • Study on Antimicrobial Activity :
    • Objective : To assess the antibacterial effects against Staphylococcus aureus and Escherichia coli.
    • Methodology : Disk diffusion method was employed.
    • Results : Significant antibacterial activity was observed, suggesting potential as a therapeutic agent against infections.
  • Study on Anticancer Effects :
    • Objective : To determine the cytotoxic effects on human cancer cell lines.
    • Methodology : MTT assay was used to measure cell viability.
    • Results : The compound showed a dose-dependent decrease in viability, indicating promising anticancer properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.